molecular formula C12H19N3O3S B292988 N-[4-(aminosulfonyl)phenyl]-2-(diethylamino)acetamide

N-[4-(aminosulfonyl)phenyl]-2-(diethylamino)acetamide

Cat. No. B292988
M. Wt: 285.36 g/mol
InChI Key: IYLSXMAGTPTPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminosulfonyl)phenyl]-2-(diethylamino)acetamide, commonly known as DA-1, is a chemical compound that has been studied extensively for its potential use in scientific research. DA-1 is a member of the sulfonamide family of compounds, which are known for their diverse range of biological activities. In

Mechanism of Action

The mechanism of action of DA-1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, DA-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. In addition, DA-1 has been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule that is involved in angiogenesis.
Biochemical and Physiological Effects
DA-1 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, DA-1 has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using DA-1 in lab experiments is its broad range of biological activities, which makes it useful for studying a variety of physiological and pathological processes. In addition, DA-1 is relatively easy to synthesize and is commercially available from a variety of chemical suppliers.
One limitation of using DA-1 in lab experiments is its potential toxicity. While DA-1 has been shown to have low toxicity in animal studies, further studies are needed to determine its safety in humans. In addition, DA-1 may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on DA-1. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other anti-cancer agents. Finally, further studies are needed to determine the safety and efficacy of DA-1 in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

The synthesis of DA-1 involves the reaction of 4-aminobenzenesulfonamide with diethylaminoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

DA-1 has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In addition, DA-1 has been shown to have neuroprotective properties and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

2-(diethylamino)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C12H19N3O3S/c1-3-15(4-2)9-12(16)14-10-5-7-11(8-6-10)19(13,17)18/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H2,13,17,18)

InChI Key

IYLSXMAGTPTPEE-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.